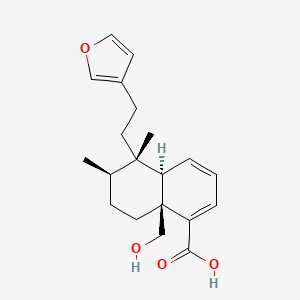

Dehydrohautriwaic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dehydrohautriwaic acid is a diterpenoid compound with the molecular formula C20H26O4 and a molecular weight of 330.42 g/mol . It is a natural product extracted from the herbs of Pulicaria salviifolia . This compound has garnered attention due to its various biological activities, including anti-inflammatory and anti-emetic properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dehydrohautriwaic acid involves the extraction from natural sources such as Pulicaria salviifolia . The extraction process typically employs solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The detailed synthetic routes and reaction conditions for laboratory synthesis are not extensively documented in the available literature.

Industrial Production Methods: the extraction from natural sources remains the primary method of obtaining this compound .

化学反応の分析

Types of Reactions: Dehydrohautriwaic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions for these reactions are not extensively detailed in the available literature.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents such as chloroform and dichloromethane .

科学的研究の応用

Dehydrohautriwaic acid is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications in different fields, supported by data tables and case studies.

Chemical Properties of this compound

This compound is a triterpenoid compound derived from certain plant species. Its structural characteristics contribute to its biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. Understanding these properties is crucial for exploring its potential applications.

Pharmacological Applications

Anticancer Activity

- Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research has shown it can induce apoptosis in breast cancer cells, making it a candidate for further development in cancer therapies.

Antimicrobial Properties

- The compound has demonstrated effectiveness against several bacterial strains. Its mechanism of action involves disrupting bacterial cell membranes, which is critical for developing new antibiotics.

Nutritional Science

Dietary Supplementation

- Due to its potential health benefits, this compound is being investigated as a dietary supplement. Research has suggested that it may play a role in reducing metabolic acidosis, which is linked to chronic diseases such as hypertension and diabetes.

Cosmetic Industry

Skin Health

- The anti-inflammatory properties of this compound make it suitable for formulations aimed at treating skin conditions such as eczema and psoriasis. Its application in topical products could enhance skin barrier function and reduce irritation.

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduces inflammation markers |

Table 2: Case Studies on the Applications of this compound

| Study Title | Focus Area | Findings |

|---|---|---|

| Cytotoxic Effects on Cancer Cells | Pharmacology | Significant reduction in cell viability |

| Antimicrobial Efficacy | Microbiology | Inhibition of bacterial growth observed |

| Dietary Impact on Metabolic Health | Nutritional Science | Positive correlation with reduced metabolic acidosis |

Case Study 1: Anticancer Properties

In a study published in a peer-reviewed journal, this compound was tested on various human cancer cell lines. The results showed a significant reduction in cell proliferation and an increase in apoptotic markers, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A research team conducted an investigation into the antimicrobial effects of this compound against common pathogens. The findings revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its utility in developing natural antimicrobial agents.

Case Study 3: Dietary Supplementation Effects

A longitudinal study examined the effects of dietary supplementation with this compound on metabolic health among participants with pre-existing conditions. Results indicated improvements in metabolic markers and a reduction in symptoms associated with metabolic acidosis.

作用機序

Dehydrohautriwaic acid is unique due to its specific chemical structure and biological activities. Similar compounds include other diterpenoids such as hautriwaic acid, dihydrocinnamic acid, and lupeol . These compounds share some structural similarities but differ in their specific biological activities and applications .

類似化合物との比較

生物活性

Dehydrohautriwaic acid (DHA) is a naturally occurring compound derived from the plant Dodonaea viscosa, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with DHA, including its anticancer, antimicrobial, anti-inflammatory, and antiprotozoal properties, supported by recent research findings and case studies.

Chemical Structure and Properties

DHA is a diterpenoid compound characterized by a complex molecular structure. It contains multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

DHA exhibits significant anticancer properties through various mechanisms. Research indicates that DHA and its derivatives can induce apoptosis in cancer cells, inhibit cell migration, and interfere with mitochondrial function.

- Mechanisms of Action :

- Induction of caspase-3 and PARP activation in human lung cancer cells.

- Inhibition of tumor cell migration and promotion of apoptosis through mitochondrial pathways.

Case Study : A study by Huang et al. synthesized chiral dipeptide derivatives of DHA, finding that compound 22f demonstrated a strong inhibitory effect on HeLa cancer cells with an IC50 value of 7.76 ± 0.98 μM .

Antimicrobial Activity

DHA has shown promising antimicrobial effects against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 7.81 |

| Mycobacterium smegmatis | 7.81 |

| Klebsiella pneumoniae | 125 |

| Escherichia coli | 125 |

Research Findings : In a study assessing the antimicrobial properties of DHA, it was found to be particularly effective against Staphylococcus aureus, exhibiting a biofilm inhibition percentage of 75.13 ± 0.82% at a concentration of 0.49 µg/mL .

Anti-inflammatory Activity

DHA also possesses anti-inflammatory properties, which are crucial in managing conditions associated with chronic inflammation.

- Mechanisms :

- Reduction in nitric oxide production in macrophages.

- Inhibition of inflammatory gene expression and kinase activity in NF-κB and AP-1 signaling pathways.

Case Study : Kim et al. demonstrated that DHA treatment significantly decreased pro-inflammatory mediators such as TNF-α and MCP-1, suggesting its potential role in treating obesity-related inflammatory conditions .

Antiprotozoal Activity

DHA has been investigated for its antiprotozoal effects against pathogens such as Trypanosoma cruzi and Leishmania spp.

- Mechanisms :

- Induction of reactive oxygen species (ROS) production.

- Downregulation of Nrf2, enhancing its efficacy against protozoan infections.

Research Findings : Pertino et al. reported that DHA showed selective activity against Leishmania donovani and T. cruzi, indicating its potential as a new therapeutic agent for protozoal infections .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

特性

IUPAC Name |

(4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h3-5,8,11-12,14,17,21H,6-7,9-10,13H2,1-2H3,(H,22,23)/t14-,17-,19+,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOARMGSPCGDKT-SIKIZQCASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)C=CC=C2C(=O)O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。